molecular formula C11H22N2O3 B6956730 Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate

Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate

Cat. No.: B6956730
M. Wt: 230.30 g/mol
InChI Key: HXDAITZGYUMXBW-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl 4-chloro-2-hydroxybutanoate under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, and a base like triethylamine is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Methyl-4-(piperidin-4-yl)piperazine

Uniqueness

Ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybutyl group and the ethyl ester moiety allows for unique interactions with biological targets and provides opportunities for further chemical modifications .

Properties

IUPAC Name

ethyl 4-(1-hydroxybutan-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-3-10(9-14)12-5-7-13(8-6-12)11(15)16-4-2/h10,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDAITZGYUMXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCN(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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